(6-cyanonaphthalen-2-yl) 4-butylbenzoate
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Overview
Description
(6-cyanonaphthalen-2-yl) 4-butylbenzoate is a chemical compound with the molecular formula C21H17NO2. It is known for its unique structure, which combines a naphthalene ring with a butylbenzoate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-butylbenzoate typically involves the esterification of 6-cyanonaphthalene-2-ol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(6-cyanonaphthalen-2-yl) 4-butylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-butenedioic acid compound with 4-[2-hydroxy-3-(isopropylamino)propoxy]-2,3-dimethylphenyl 3,4,5-trimethoxybenzoate .
- Benzoic acid, 4-butyl-, 6-cyano-2-naphthalenyl ester .
Uniqueness
(6-cyanonaphthalen-2-yl) 4-butylbenzoate is unique due to its specific combination of a naphthalene ring and a butylbenzoate moiety. This structure imparts distinct chemical properties, making it valuable for various research applications.
Properties
CAS No. |
62622-34-8 |
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Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-butylbenzoate |
InChI |
InChI=1S/C22H19NO2/c1-2-3-4-16-5-8-18(9-6-16)22(24)25-21-12-11-19-13-17(15-23)7-10-20(19)14-21/h5-14H,2-4H2,1H3 |
InChI Key |
PJNTYQMMVSQSSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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